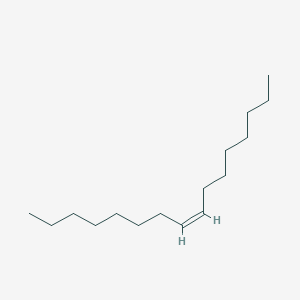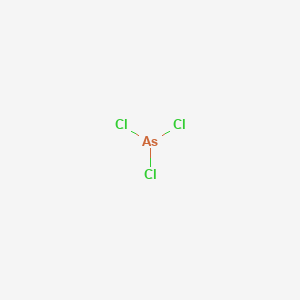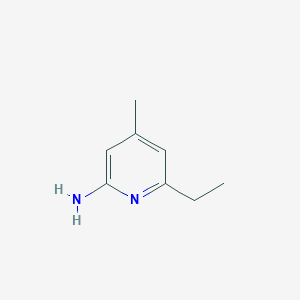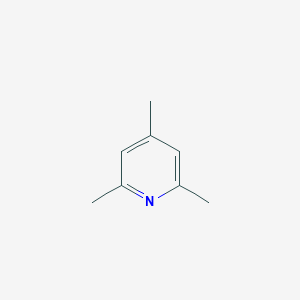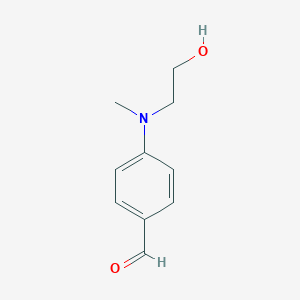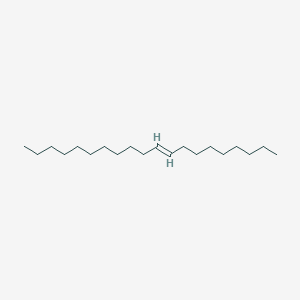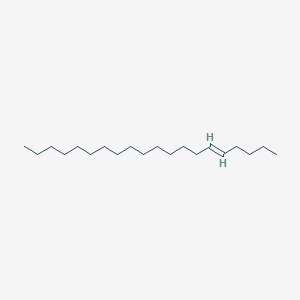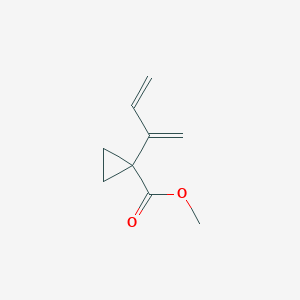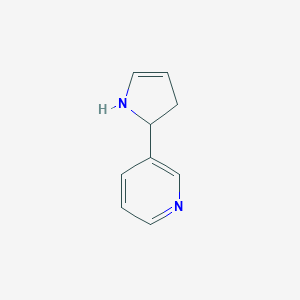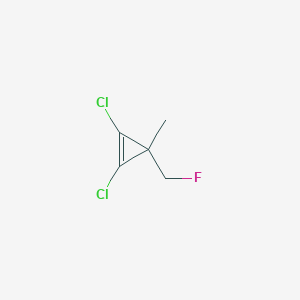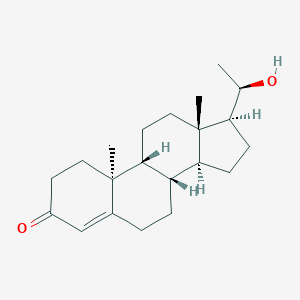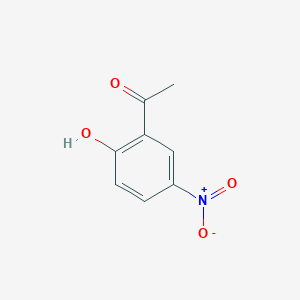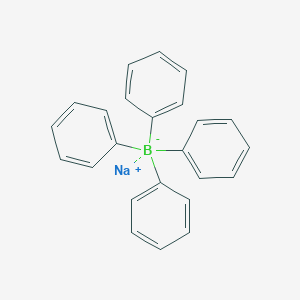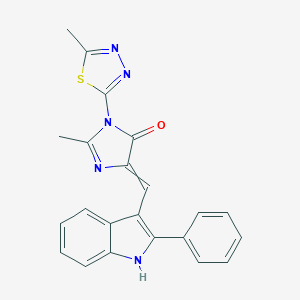
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in disease processes. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- can have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of oxidative stress, and the modulation of immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- in lab experiments is its relatively low toxicity and high solubility in water, which makes it easier to work with compared to other compounds. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)-. One area of interest is in the development of more potent and selective inhibitors of specific disease targets. Another area of interest is in the study of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, more research is needed to understand its potential interactions with other drugs and its long-term safety profile.
Synthesemethoden
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- can be achieved through a variety of methods, including the use of organic solvents and reagents. One common method involves the use of a reaction between 2-phenylindole and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- in scientific research are numerous. One area of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of a variety of diseases, including cancer and neurological disorders.
Eigenschaften
CAS-Nummer |
143658-85-9 |
|---|---|
Produktname |
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- |
Molekularformel |
C22H17N5OS |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[(E)-(2-phenylindol-3-ylidene)methyl]imidazol-4-ol |
InChI |
InChI=1S/C22H17N5OS/c1-13-23-19(21(28)27(13)22-26-25-14(2)29-22)12-17-16-10-6-7-11-18(16)24-20(17)15-8-4-3-5-9-15/h3-12,28H,1-2H3/b17-12+ |
InChI-Schlüssel |
JIROEXYWMRWKKA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N1C5=NN=C(S5)C |
SMILES |
CC1=NC(=C(N1C2=NN=C(S2)C)O)C=C3C4=CC=CC=C4N=C3C5=CC=CC=C5 |
Kanonische SMILES |
CC1=NC(=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N1C5=NN=C(S5)C |
Synonyme |
(5Z)-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[(2-phenyl-1H-indol -3-yl)methylidene]imidazol-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



